molecular formula C7H12N2 B1344676 1-isopropyl-3-methyl-1H-pyrazole CAS No. 160729-58-8

1-isopropyl-3-methyl-1H-pyrazole

Cat. No.: B1344676
CAS No.: 160729-58-8
M. Wt: 124.18 g/mol
InChI Key: WVFOKFFWKPBELZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Safety and Hazards

1-Isopropyl-3-methyl-1H-pyrazole is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction between acetylacetone and isopropylhydrazine under acidic conditions can yield this compound . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole
  • 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole

Comparison: 1-Isopropyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-methyl-1-phenyl-1H-pyrazole, it has a different steric and electronic environment, affecting its reactivity and interaction with biological targets . The presence of the isopropyl group enhances its lipophilicity, which can influence its pharmacokinetic properties .

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOKFFWKPBELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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